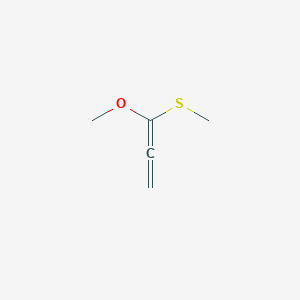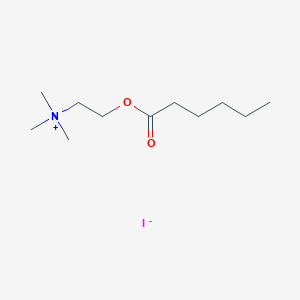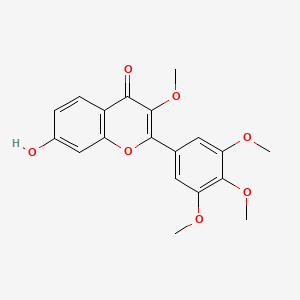
7-Hydroxy-3,3',4',5'-tetramethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone: is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of four methoxy groups and one hydroxyl group attached to the flavone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone typically involves the methylation of hydroxyl groups on the flavonoid backbone. One common method is the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methylation. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavones, where the double bond in the flavone ring is reduced.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydroflavones.
Substitution: Thiolated or aminated flavones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone is used as a building block in the synthesis of more complex flavonoid derivatives. Its unique structure allows for various chemical modifications, making it a valuable compound in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, making it a potential candidate for developing therapeutic agents against diseases caused by oxidative damage.
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer activities. It can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential lead compound for anticancer drug development.
Industry: In the food and cosmetic industries, 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone is used as an additive for its antioxidant properties. It helps in preserving the quality and extending the shelf life of products by preventing oxidative degradation.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase (SOD) and catalase. Additionally, it can inhibit the activity of pro-inflammatory cytokines and transcription factors like nuclear factor-kappa B (NF-κB), thereby reducing inflammation. In cancer cells, it can induce apoptosis through the activation of caspases and the mitochondrial pathway.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-3,3’,4’,7-tetramethoxyflavone: This compound has a similar structure but with the hydroxyl group at the 5-position instead of the 7-position.
3-Hydroxy-7,2’,4’,5’-tetramethoxyflavone: Another similar compound with the hydroxyl group at the 3-position and methoxy groups at different positions.
Uniqueness: 7-Hydroxy-3,3’,4’,5’-tetramethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the hydroxyl group at the 7-position and methoxy groups at the 3, 3’, 4’, and 5’ positions contributes to its unique chemical reactivity and biological properties.
Eigenschaften
CAS-Nummer |
20979-43-5 |
|---|---|
Molekularformel |
C19H18O7 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
7-hydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-14-7-10(8-15(23-2)18(14)24-3)17-19(25-4)16(21)12-6-5-11(20)9-13(12)26-17/h5-9,20H,1-4H3 |
InChI-Schlüssel |
QLIBTCXUVCDRJC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





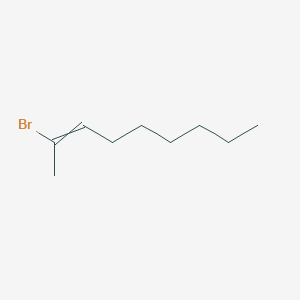

![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

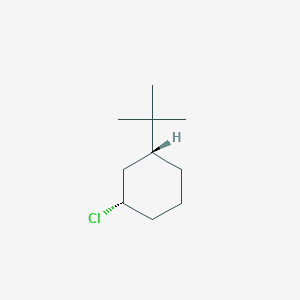
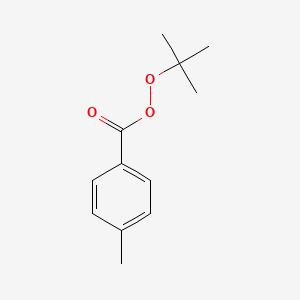
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
